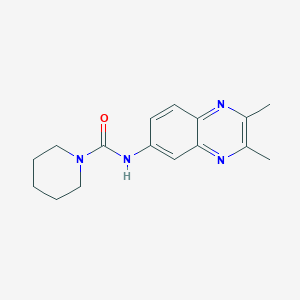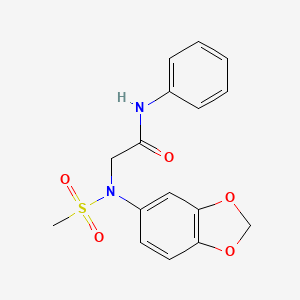
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as MDG-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MDG-1 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been suggested as a potential therapeutic strategy for various diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide targets the enzyme GSK-3β, which is involved in various signaling pathways that regulate cellular processes. Inhibition of GSK-3β by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. Activation of these pathways has been shown to have therapeutic potential in various diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid plaque deposition.
实验室实验的优点和局限性
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for GSK-3β, which reduces the potential for off-target effects. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has limited stability in biological fluids, which can limit its use in in vivo studies.
未来方向
There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Finally, the study of this compound in clinical trials for various diseases, including cancer, diabetes, and Alzheimer's disease, is an important future direction.
合成方法
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylglycinamide to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride in the presence of a base to form this compound.
科学研究应用
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied extensively in preclinical models for its potential therapeutic properties. In vitro studies have shown that this compound inhibits GSK-3β activity, leading to the activation of various downstream signaling pathways. This has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(20,21)18(10-16(19)17-12-5-3-2-4-6-12)13-7-8-14-15(9-13)23-11-22-14/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAAXSWFJBEHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
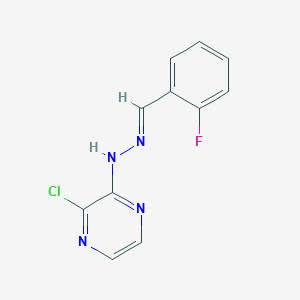
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)


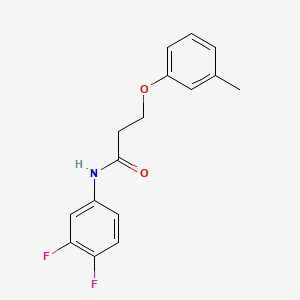
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

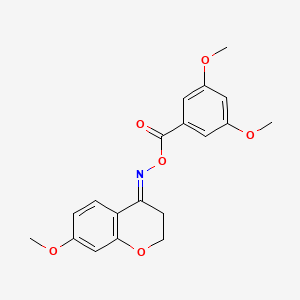
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
